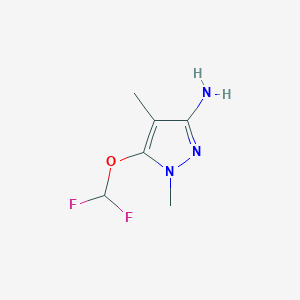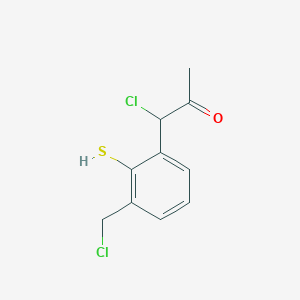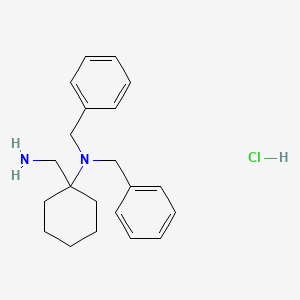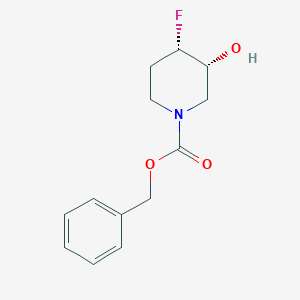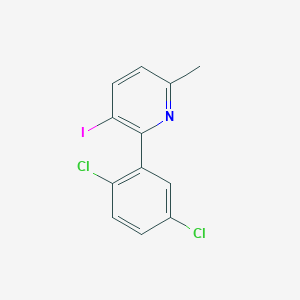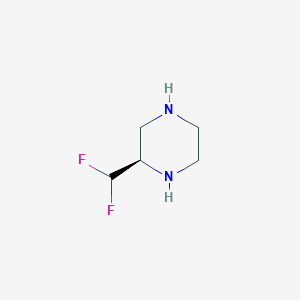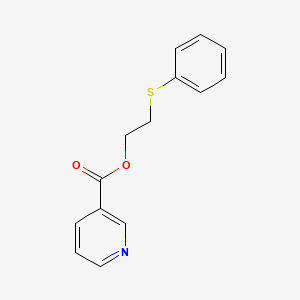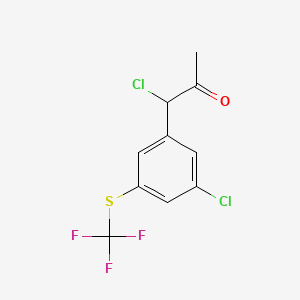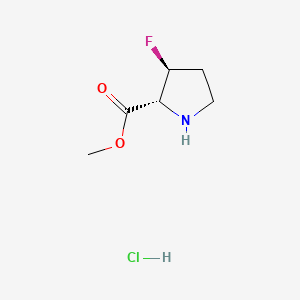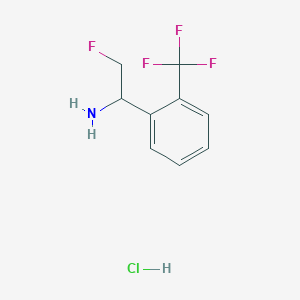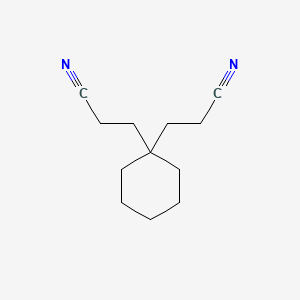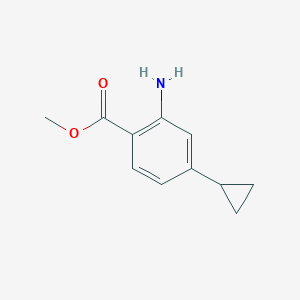
Methyl 2-amino-4-cyclopropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-cyclopropylbenzoate is a chemical compound with the molecular formula C11H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-cyclopropylbenzoate typically involves the esterification of 2-amino-4-cyclopropylbenzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
2-amino-4-cyclopropylbenzoic acid+methanolH2SO4Methyl 2-amino-4-cyclopropylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-cyclopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-4-cyclopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-cyclopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-aminobenzoate: Lacks the cyclopropyl group, making it less hydrophobic.
Methyl 4-aminobenzoate: The amino group is positioned differently, affecting its reactivity and binding properties.
Methyl 2-amino-5-cyclopropylbenzoate: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
Methyl 2-amino-4-cyclopropylbenzoate is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s hydrophobicity, potentially improving its binding affinity to hydrophobic pockets in proteins.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl 2-amino-4-cyclopropylbenzoate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3,12H2,1H3 |
Clé InChI |
ZRHWLIHAMRVREG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
